丙烷-1-亚磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propane-1-sulfinyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions involving sulfinyl chloride groups and propane derivatives are mentioned. For instance, the atmospheric oxidation reactions of propanesulfinyl chloride initiated by OH radicals are investigated, providing insights into its potential environmental impact and degradation pathways .

Synthesis Analysis

The synthesis of related compounds involves the use of propane derivatives as catalysts or reactants. Propane-1,2,3-triyl tris(hydrogen sulfate) is used as a catalyst for the synthesis of biscoumarin derivatives , and 2-(sulfooxy)propane-1,2,3-tricarboxylic acid serves as a catalyst for the formylation of alcohols and amines . These studies demonstrate the versatility of propane derivatives in facilitating various chemical reactions.

Molecular Structure Analysis

The molecular structure of propane derivatives can be inferred from the reactions they undergo. For example, the adsorption and decomposition pathways of 1-propanethiol on GaAs(100) surfaces suggest the formation of propanethiolate and hydrogen, indicating the presence of a C-S bond in the original molecule . Similarly, the reaction of propyl propane-thiolsulfinate with cysteine involves the cleavage of a sulfur-sulfur bond, providing information about the molecular structure of the reactants .

Chemical Reactions Analysis

Propane derivatives participate in a variety of chemical reactions. The transformation of propane into dialkyl sulfides under the action of elemental sulfur is an example of a reaction leading to the formation of new sulfur-containing compounds . The radical annulation/sulfonation reaction of propargyl chalcones with arylsulfonyl chloride to synthesize benzo[b]oxepinone and chromane derivatives is another example of the reactivity of propane-related molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of propane derivatives can be deduced from their behavior in reactions and their interaction with other chemicals. The facile reactions of propane with elemental sulfur under mild conditions suggest that propane is reactive towards sulfurization . The atmospheric oxidation of propanesulfinyl chloride by OH radicals, leading to the formation of propanesulfinic acid and other degradation products, provides information on the reactivity and stability of the sulfinyl chloride group in the environment .

科学研究应用

羟基烷磺酰氯的合成

丙烷-1-亚磺酰氯可用于合成羟基烷磺酰氯。King 和 Rathore (1987) 证明了 3-羟基-1-丙烷磺酰氯的合成,该化合物是通过对 3-羟基-1-丙烷亚磺酸钠进行氯化获得的。这个合成过程突出了丙烷-1-亚磺酰氯在化学合成中的潜力,特别是在创建具有特定结构的磺酰氯方面 (King 和 Rathore,1987 年)。

聚合物的改性

该化合物已被研究其改性聚合物的能力。Velden 等人(1977 年)探索了 1,3-丙烷内酯(丙烷-1-亚磺酰氯的衍生物)用于改性纤维素、醋酸纤维素和聚丙烯腈。这项研究提供了该化合物在增强聚合物性能方面的用途的见解,特别是在膜技术中 (Velden、Rupkema、Smolders 和 Bantjes,1977 年)。

催化和化学反应

哈伯德等人(1993 年)研究了硫酸化催化剂(包括源自丙烷-1-亚磺酰氯的催化剂)在丙烷氧化中的应用。这项研究强调了此类化合物在催化过程中的作用,特别是在氧化反应中 (哈伯德、奥托、甘地和吴,1993 年)。

锂离子电池性能

皮雷斯等人(2015 年)研究了与丙烷-1-亚磺酰氯相关的 1,3-丙烷内酯,以提高锂离子电池性能。这项研究表明该化合物在提高电池效率和耐用性方面的潜力,特别是在高电位下 (皮雷斯、蒂珀曼、卡斯特、佩尼亚、杜蒙、勒瓦瑟、德德里维尔、泰西埃和阿努蒂,2015 年)。

亲核磺烷基化试剂

Adamczyk 等人(2001 年)重点介绍了源自氯烷基磺酰氯(与丙烷-1-亚磺酰氯密切相关)的亲核磺烷基化试剂的用途。这项研究有助于理解该化合物在创建磺烷基化试剂以增强各种应用中的亲水性中的作用 (Adamczyk、Chen 和 Mattingly,2001 年)。

安全和危害

Propane-1-sulfinyl chloride is classified as a skin corrosive (Category 1B) and an eye irritant (Category 2A) . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection . In case of contact with skin or eyes, rinse with water and seek medical attention .

属性

IUPAC Name |

propane-1-sulfinyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClOS/c1-2-3-6(4)5/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUVJGOKAOXNHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

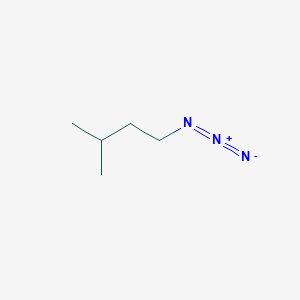

Canonical SMILES |

CCCS(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509006 |

Source

|

| Record name | Propane-1-sulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propane-1-sulfinyl chloride | |

CAS RN |

23267-68-7 |

Source

|

| Record name | Propane-1-sulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。